Product packaging for Umeclidinium(Cat. No.:CAS No. 869185-19-3)

Umeclidinium

Cat. No.: B1249183
CAS No.: 869185-19-3
M. Wt: 428.6 g/mol
InChI Key: FVTWTVQXNAJTQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives on Muscarinic Receptor Antagonist Research

The therapeutic use of muscarinic receptor antagonists dates back over two millennia, with early uses rooted in folklore. nih.gov In the context of respiratory diseases, the understanding that parasympathetic nerves, through the release of acetylcholine (B1216132) onto M3 muscarinic receptors, are the primary controllers of airway smooth muscle has been fundamental. nih.gov Despite early pharmacological data suggesting high efficacy for antimuscarinic drugs in asthma, clinical results were often inconsistent. nih.gov This, coupled with the advent of effective β-adrenergic receptor agonists, led to a decline in the use of muscarinic antagonists for a period. nih.gov

A significant challenge in early research was the lack of receptor subtype selectivity. Antagonists like atropine (B194438) and ipratropium (B1672105) block all muscarinic receptor subtypes (M1-M5) with similar affinity. nih.govwikipedia.org This includes the M2 receptors on postganglionic parasympathetic nerves, which act as a negative feedback mechanism to limit acetylcholine release. nih.gov Blocking these inhibitory M2 receptors can paradoxically increase acetylcholine release, potentially counteracting the desired bronchodilatory effect. nih.gov

Evolution of Long-Acting Antimuscarinic Agent Research

The limitations of short-acting muscarinic antagonists spurred the development of long-acting antimuscarinic agents (LAMAs). The goal was to create compounds with a prolonged duration of action, allowing for once-daily administration and improved patient adherence. A key development in this area was the creation of tiotropium (B1237716) bromide, the first once-daily LAMA, which demonstrated a slow dissociation from the M3 receptor, providing sustained bronchodilation. taylorandfrancis.comnih.gov

The evolution of LAMAs has been driven by the aim to develop compounds with higher selectivity for the M3 receptor over the M2 receptor to maximize therapeutic effect and minimize potential side effects. dovepress.com This has led to the development and approval of several LAMAs, including aclidinium (B1254267) bromide, glycopyrronium (B1196793) bromide, and umeclidinium bromide, for the maintenance treatment of COPD. taylorandfrancis.com Pharmaceutical research has also explored the development of bi-functional molecules, known as muscarinic antagonist/β2-agonist (MABA) agents, which combine two distinct bronchodilatory mechanisms in a single molecule. dovepress.com

Discovery and Early Research Trajectory of this compound

This compound bromide (formerly GSK573719) was discovered and developed by GlaxoSmithKline (GSK). patsnap.compharmatimes.com It is a quinuclidine (B89598) derivative that acts as a muscarinic receptor antagonist with activity across multiple muscarinic receptor subtypes. europa.eu this compound exerts its bronchodilatory effect by competitively inhibiting the binding of acetylcholine to muscarinic cholinergic receptors on airway smooth muscle. europa.eu Preclinical studies demonstrated its slow reversibility at the human M3 muscarinic receptor subtype in vitro and a long duration of action in vivo. europa.eu

Early research focused on characterizing its pharmacological profile. In preclinical in vitro and in vivo studies, this compound demonstrated dose-dependent prevention of methacholine- and acetylcholine-induced bronchoconstriction that lasted for more than 24 hours. drugbank.com The initial clinical development program for this compound involved several Phase I and II studies to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects and patients with COPD. dovepress.com These early studies established the foundation for the larger Phase III clinical trial program.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H34NO2+ B1249183 Umeclidinium CAS No. 869185-19-3

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Umeclidinium is a long-acting muscarinic antagonist, which is often referred to as an anticholinergic. It has similar affinity to the subtypes of muscarinic receptors M1 to M5. In the airways, it exhibits pharmacological effects through inhibition of M3 receptors at the smooth muscle leading to bronchodilation. The competitive and reversible nature of antagonism was shown with human and animal origin receptors and isolated organ preparations. In preclinical in vitro as well as in vivo studies, prevention of methacholine- and acetylcholine-induced bronchoconstrictive effects was dose-dependent and lasted longer than 24 hours. The clinical relevance of these findings is unknown. The bronchodilation following inhalation of umeclidinium is predominantly a site-specific effect.

CAS No.

869185-19-3

Molecular Formula

C29H34NO2+

Molecular Weight

428.6 g/mol

IUPAC Name

diphenyl-[1-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-4-yl]methanol

InChI

InChI=1S/C29H34NO2/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25/h1-15,31H,16-24H2/q+1

InChI Key

FVTWTVQXNAJTQP-UHFFFAOYSA-N

SMILES

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5

Canonical SMILES

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5

Other CAS No.

869185-19-3

Synonyms

GSK573719
umeclidinium

Origin of Product

United States

Molecular and Cellular Pharmacology of Umeclidinium

Muscarinic Acetylcholine (B1216132) Receptor Binding and Selectivity

Umeclidinium is a long-acting muscarinic antagonist (LAMA) that demonstrates high affinity for all five human muscarinic acetylcholine receptor subtypes (M1-M5). tga.gov.aufda.govglobalrph.comgskpro.com Its therapeutic effect in respiratory diseases is primarily achieved through competitive inhibition of acetylcholine at the M3 receptors located on airway smooth muscle, leading to bronchodilation. tga.gov.aupatsnap.comtga.gov.aunih.gov

Affinity for M1-M5 Receptor Subtypes

This compound exhibits subnanomolar affinity for all five muscarinic receptor subtypes. fda.govnih.gov In radioligand binding assays, the affinity constants (Ki) of this compound for the cloned human M1-M5 receptors have been reported to range from 0.05 to 0.16 nM. tga.gov.aunih.govmedchemexpress.com Specifically, Ki values of 0.16 nM for M1, 0.15 nM for M2, and 0.06 nM for M3 have been documented. portico.org Another study reported pKi values, which represent the negative logarithm of the Ki value, of 9.8 for M1, 9.8 for M2, 10.2 for M3, 10.3 for M4, and 9.9 for M5. ersnet.org This indicates a high binding affinity across all receptor subtypes. drugbank.comthoracickey.com

Table 1: Binding Affinity of this compound for Human Muscarinic Receptor Subtypes

Receptor SubtypeAffinity Constant (Ki) (nM)pKi
M10.16 portico.org9.8 ersnet.org
M20.15 portico.org9.8 ersnet.org
M30.06 portico.org10.2 ersnet.org
M4N/A10.3 ersnet.org
M5N/A9.9 ersnet.org

Mechanisms of Competitive Antagonism

This compound functions as a competitive and reversible antagonist at muscarinic receptors. globalrph.comdrugbank.com This means it directly competes with the endogenous neurotransmitter, acetylcholine, for the same binding site on the receptor. tga.gov.aupatsnap.comtga.gov.au By binding to the M3 receptors on airway smooth muscle, this compound blocks acetylcholine-induced bronchoconstriction. patsnap.comnih.gov In vitro studies using isolated human bronchial strips have confirmed this competitive antagonism, demonstrating that this compound potently counteracts the effects of cholinergic agonists like carbachol (B1668302). nih.govnih.gov The antagonism is slowly reversible, contributing to its long duration of action. tga.gov.autga.gov.aunih.gov

Receptor Dissociation Kinetics and Pharmacological Implications

The duration of action of a muscarinic antagonist is largely determined by its dissociation rate from the muscarinic receptors. ersnet.org this compound exhibits kinetic selectivity, meaning it dissociates from different receptor subtypes at different rates. nih.goversnet.org

Comparative Dissociation Rates from M2 and M3 Receptors

This compound dissociates more slowly from the M3 receptor compared to the M2 receptor. nih.goversnet.orgnih.gov The dissociation half-life of this compound from the human M3 receptor has been measured at 82 minutes, while its half-life from the M2 receptor is significantly shorter at 9 minutes. nih.govnih.govnih.gov This slower dissociation from the M3 receptor is a key factor in its prolonged bronchodilatory effect. tga.gov.aunih.gov In comparison to another LAMA, tiotropium (B1237716), this compound has a faster dissociation from both M2 (9.4 minutes for this compound vs. 39.2 minutes for tiotropium) and M3 receptors (82.2 minutes for this compound vs. 272.8 minutes for tiotropium). ersnet.org

Table 2: Dissociation Half-life of this compound from M2 and M3 Receptors

Receptor SubtypeDissociation Half-life (minutes)
M29 nih.govnih.govnih.gov
M382 tga.gov.aunih.govnih.govnih.gov

Kinetic Selectivity for Sustained Receptor Blockade

The slower dissociation from the M3 receptor compared to the M2 receptor is termed kinetic selectivity and is crucial for a sustained receptor blockade at the target receptor. ersnet.org This property ensures a prolonged inhibition of acetylcholine-mediated bronchoconstriction in the airways, which is primarily mediated by M3 receptors. nih.goversnet.org The long duration of action of this compound, allowing for once-daily administration, is a direct pharmacological implication of its slow functional reversibility at the human M3 muscarinic receptor. tga.gov.autga.gov.aunih.govnih.gov

Intracellular Signaling Pathway Modulation

The binding of acetylcholine to M3 receptors on airway smooth muscle cells activates intracellular signaling pathways that lead to muscle contraction. drugbank.com Specifically, M3 receptor activation stimulates phospholipase C, which in turn leads to the formation of inositol (B14025) 1,4,5-trisphosphate and a subsequent increase in intracellular calcium (Ca2+) levels, causing bronchoconstriction. drugbank.com

This compound, by blocking the M3 receptor, prevents this cascade of events. patsnap.com In vitro studies have shown that this compound attenuates methacholine-induced calcium release in human airway smooth muscle cells. caymanchem.com Furthermore, in human airway smooth muscle cells, pretreatment with this compound has been shown to restore the magnitude of vilanterol-induced cyclic adenosine (B11128) monophosphate (cAMP) production, which is a key signaling molecule for smooth muscle relaxation, after it was attenuated by the muscarinic agonist methacholine. nih.gov This suggests that this compound can reverse the cholinergic inhibition of β2-agonist-induced bronchodilation at the intracellular level. nih.gov Studies have also indicated that the reduction in methacholine-induced intracellular calcium release is greater with the combination of this compound and vilanterol (B1248922) compared to this compound alone, suggesting a synergistic interaction between the two signaling pathways. nih.govnih.gov

Impact on Calcium Mobilization

This compound exerts its primary pharmacological effect by acting as a competitive and reversible antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype, which is abundant in the smooth muscle of the airways. drugbank.comnih.govnih.gov The binding of the neurotransmitter acetylcholine to M3 receptors on airway smooth muscle cells initiates a signaling cascade that results in muscle contraction. patsnap.com A critical step in this process is the mobilization of intracellular calcium ([Ca2+]i). drugbank.com

Activation of the M3 receptor by acetylcholine leads to the stimulation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.netebi.ac.uk IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. drugbank.comgenome.jp This elevation in intracellular calcium is a key determinant of airway smooth muscle contraction and subsequent bronchoconstriction. drugbank.com

This compound, by blocking the M3 receptor, directly inhibits acetylcholine from initiating this signaling cascade. patsnap.com Consequently, the production of IP3 is attenuated, leading to a reduction in the release of calcium from intracellular stores. drugbank.com Research has shown that this compound effectively attenuates methacholine-induced calcium release in human airway smooth muscle cells. caymanchem.com This inhibition of calcium mobilization is a fundamental mechanism through which this compound promotes airway relaxation and bronchodilation. drugbank.compatsnap.com

Table 1: this compound Affinity for Muscarinic Receptors

Receptor SubtypeKi (nM)Reference
Human M10.16 portico.org
Human M20.15 portico.org
Human M30.06 portico.org
Human M40.16 caymanchem.com
Human M50.16 caymanchem.com
This table displays the high-affinity binding of this compound to all five human muscarinic receptor subtypes, with a particularly high affinity for the M3 receptor.

Modulation of Downstream Signaling Cascades (e.g., Phospholipase C, Inositol Trisphosphate)

The antagonism of the M3 receptor by this compound has profound effects on downstream signaling cascades. As previously mentioned, the activation of the M3 receptor is directly coupled to the activation of phospholipase C (PLC). researchgate.netebi.ac.uk By preventing acetylcholine from binding to the M3 receptor, this compound effectively inhibits the activation of PLC. drugbank.com

This inhibition has a cascading effect. With PLC being inactive, the generation of inositol trisphosphate (IP3) is significantly reduced. drugbank.com IP3 is a crucial second messenger that diffuses through the cytoplasm to bind to IP3 receptors, which are ligand-gated calcium channels on the membrane of the endoplasmic reticulum. genome.jpkegg.jp The binding of IP3 to these receptors causes the channels to open, allowing the release of stored calcium ions into the cytosol. drugbank.comgenome.jp

By disrupting the initial step of M3 receptor activation, this compound effectively blunts the entire phospholipase C/IP3 signaling pathway. This leads to a decrease in the concentration of intracellular calcium, which is a primary driver of smooth muscle contraction. drugbank.com Therefore, the modulation of these downstream signaling cascades is a key aspect of the bronchodilatory action of this compound.

Interactions with CD38, Cyclic ADP Ribose, and Ryanodine (B192298) Receptor Channels

Beyond the canonical PLC/IP3 pathway, M3 receptor activation also influences intracellular calcium homeostasis through pathways involving CD38, cyclic ADP ribose (cADPR), and ryanodine receptor (RyR) channels. drugbank.com CD38 is an enzyme that synthesizes cADPR from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govmdpi.com

cADPR acts as a second messenger that mobilizes calcium from intracellular stores by activating ryanodine receptors, which are another class of calcium channels located on the endoplasmic reticulum. mdpi.comsciengine.com This cADPR/RyR pathway represents an additional mechanism for increasing intracellular calcium and promoting muscle contraction. drugbank.com

Table 2: Key Molecules in this compound's Cellular Mechanism

MoleculeRoleImpact of this compound
Acetylcholine Neurotransmitter, activates M3 receptorsBinding is competitively inhibited
M3 Muscarinic Receptor G-protein coupled receptor on airway smooth muscleAntagonized by this compound
Phospholipase C (PLC) Enzyme that generates IP3 and DAGActivation is inhibited
Inositol Trisphosphate (IP3) Second messenger, triggers calcium releaseProduction is reduced
Calcium (Ca2+) Ion essential for muscle contractionIntracellular mobilization is decreased
CD38 Enzyme that synthesizes cADPRIndirectly inhibited
Cyclic ADP Ribose (cADPR) Second messenger, activates ryanodine receptorsProduction is likely reduced
Ryanodine Receptor (RyR) Channels Calcium channels on the endoplasmic reticulumActivation is likely reduced
This table summarizes the key molecular players involved in the cellular pharmacology of this compound and how their functions are modulated by the drug.

In Vitro Studies on Isolated Tissue Preparations

In vitro studies using isolated tissue preparations have provided fundamental insights into the potency, selectivity, and duration of action of this compound at the muscarinic receptors in the airways.

Studies in Human Bronchial and Animal Tracheal Strips

This compound has demonstrated potent and competitive antagonism of cholinergic agonist-induced contractions in isolated human bronchial strips and guinea pig tracheal strips. tga.gov.autga.gov.autga.gov.auportico.org In human bronchial strips, this compound displayed competitive antagonism against the cholinergic agonist carbachol. nih.govdovepress.comthebiogrid.org Similar findings were observed in guinea pig tracheal strips, where this compound also inhibited carbachol-induced contractions. tga.gov.autga.gov.autga.gov.au

Reversal of Cholinergic Agonist-Induced Contractions

A key characteristic of an effective anticholinergic agent is its ability to reverse established bronchoconstriction induced by cholinergic stimuli. This compound has been shown to effectively reverse contractions induced by cholinergic agonists like carbachol in isolated airway smooth muscle preparations. tga.gov.autga.gov.autga.gov.auportico.org Studies have demonstrated that pretreatment with this compound can attenuate the contractile response to subsequent cholinergic challenges. nih.gov This reversal of agonist-induced contraction underscores its therapeutic potential in conditions characterized by increased cholinergic tone in the airways.

Assessment of Functional Reversibility and Duration of Action in Isolated Organs

The functional reversibility and duration of action of this compound have been extensively studied in isolated organ preparations. In isolated human bronchial strips, this compound exhibited slow reversibility in a concentration-dependent manner. nih.govdovepress.comthebiogrid.org The time to 50% restoration of contraction after washout of a 10 nM concentration of this compound was approximately 381 minutes. nih.govdovepress.comthebiogrid.orgnih.govcapes.gov.br This slow functional reversibility at the human M3 muscarinic acetylcholine receptor (mAChR) contributes to its prolonged duration of action observed in both in vitro and in vivo models. nih.govthebiogrid.orgnih.gov The offset half-times following washout in isolated human bronchial and guinea-pig tracheal strips were greater than 10 hours. tga.gov.autga.gov.autga.gov.au

In Vivo Animal Model Investigations

In vivo studies in various animal models have further substantiated the bronchoprotective and long-acting properties of this compound observed in in vitro experiments.

Bronchoprotective Effects in Rodent Pulmonary Models (e.g., Mice, Guinea Pigs)

Intranasal administration of this compound in mice and intratracheal instillation in guinea pigs have demonstrated significant bronchoprotective effects against cholinergic agonist-induced bronchoconstriction. tga.gov.autga.gov.autga.gov.au In conscious guinea pigs, intratracheal administration of this compound resulted in a long-lasting blockade of acetylcholine-induced bronchoconstriction. portico.orgdovepress.comthebiogrid.orgnih.gov Specifically, a dose of 2.5 µg produced over 50% bronchoprotection for more than 24 hours. portico.orgthebiogrid.orgnih.govcapes.gov.br In mice, an intranasal dose of 0.05 µg maintained an inhibition of 50% or greater for up to 72 hours. tga.gov.autga.gov.au

Dose-Dependent Inhibition of Bronchoconstriction in Animal Studies

The bronchoprotective effects of this compound in animal models are dose-dependent. In mice, intranasal administration of this compound resulted in a dose-dependent inhibition of methacholine-induced bronchoconstriction. nih.gov Similarly, intratracheal instillation of this compound in conscious guinea pigs produced a dose-dependent inhibition of acetylcholine-induced bronchoconstriction. tga.gov.autga.gov.autga.gov.aunih.gov In anesthetized guinea pigs, this compound also caused a dose-dependent inhibition of acetylcholine-induced increases in airway tone. nih.gov

Table 1: In Vitro Characterization of this compound

Parameter Tissue/Cell Type Agonist Finding Citation
Antagonism Isolated Human Bronchial Strips Carbachol Potent and competitive antagonism nih.govdovepress.comthebiogrid.org
Antagonism Isolated Guinea Pig Tracheal Strips Carbachol Inhibition of contractions tga.gov.autga.gov.autga.gov.au
Reversibility Isolated Human Bronchial Strips Carbachol Slowly reversible in a concentration-dependent manner nih.govdovepress.comthebiogrid.org
Time to 50% Restoration of Contraction (10 nM) Isolated Human Bronchial Strips Carbachol ~381 minutes nih.govdovepress.comthebiogrid.orgnih.govcapes.gov.br

Table 2: In Vivo Bronchoprotective Effects of this compound

Animal Model Route of Administration Challenge Agent Effect Citation
Mice Intranasal Methacholine Dose-dependent inhibition of bronchoconstriction nih.gov
Mice Intranasal (0.05 µg) Cholinergic Agonists ≥ 50% inhibition for up to 72 hours tga.gov.autga.gov.au
Conscious Guinea Pigs Intratracheal Acetylcholine Dose-dependent inhibition of bronchoconstriction tga.gov.autga.gov.autga.gov.aunih.gov
Conscious Guinea Pigs Intratracheal (2.5 µg) Acetylcholine > 50% bronchoprotection for > 24 hours portico.orgthebiogrid.orgnih.govcapes.gov.br

Characterization of Sustained Bronchodilation in Preclinical Respiratory Models

In vitro studies using isolated human bronchial and guinea pig tracheal strips have demonstrated that this compound is a potent and competitive antagonist of carbachol-induced contractions. tga.gov.aunih.gov A key characteristic of this compound is its slow reversibility at the M3 receptor, with a dissociation half-life of 82 minutes. tga.gov.aunih.gov This slow dissociation contributes to its long duration of action, with offset half-times following washout exceeding 10 hours in these tissue preparations. tga.gov.autga.gov.au

In vivo studies in animal models have further substantiated the sustained bronchodilator effects of this compound. Intranasal administration in mice and intratracheal instillation in guinea pigs resulted in a dose-dependent inhibition of bronchoconstriction induced by cholinergic agonists. tga.gov.autga.gov.au A notable finding from a study in mice was that the inhibitory effect of a single intranasal dose was sustained at 50% or greater for up to 72 hours. nih.gov In guinea pigs, this inhibition was maintained for over 48 hours and up to 5 days at higher doses. tga.gov.au Repeated once-daily administration in mice for five consecutive days showed only a slight increase in the inhibition of methacholine-induced bronchoconstriction, suggesting a lack of tachyphylaxis. nih.gov

Preclinical Model Key Findings Duration of Action
Isolated Human Bronchial StripsPotent, competitive antagonism of carbachol-induced contractions. tga.gov.aunih.govOffset half-time > 10 hours. tga.gov.autga.gov.au
Isolated Guinea Pig Tracheal StripsPotent, competitive antagonism of carbachol-induced contractions. tga.gov.aunih.govOffset half-time > 10 hours. tga.gov.autga.gov.au
Mice (in vivo)Dose-dependent inhibition of methacholine-induced bronchoconstriction. nih.gov≥ 50% inhibition for up to 72 hours post-dose. nih.govtga.gov.au
Guinea Pigs (in vivo)Dose-dependent inhibition of cholinergic agonist-induced bronchoconstriction. tga.gov.autga.gov.au> 48 hours to 5 days. tga.gov.au

Applications in Animal Models of Chronic Obstructive Pulmonary Disease

This compound has been evaluated in animal models that mimic features of COPD. In mouse models of COPD, intranasal administration of this compound effectively blocked nebulized methacholine-induced airway hyperresponsiveness in a dose-dependent manner. nih.gov This demonstrates its potential to alleviate a key pathophysiological feature of the disease. The sustained nature of this effect after a single dose underscores its long-acting profile, which is a desirable characteristic for a maintenance therapy in COPD. nih.gov

Preclinical Safety Pharmacology Studies in Animal Models

The safety pharmacology of this compound has been assessed in core battery studies focusing on the central nervous, cardiovascular, and respiratory systems in rats and dogs following inhalation exposure. fda.govfda.gov

In rats, inhaled doses of this compound at 322 and 1994 mcg/kg resulted in moderately dilated pupils, which is an expected pharmacological effect of a muscarinic antagonist. fda.govfda.gov Importantly, no other changes in central nervous system function were observed at these doses. fda.govfda.gov

Cardiovascular safety studies in dogs revealed that an inhaled dose of 10 µg/kg led to an increase in heart rate of up to 49 beats per minute from a pre-dose average of 65 bpm; this effect was transient, with recovery observed 30 minutes after infusion. fda.govfda.gov In a combination study with the beta-2 agonist vilanterol in dogs, a single intravenous administration of both drugs (0.3/0.3 µg/kg) caused a small increase in mean, systolic, and diastolic blood pressure that was not observed with either agent alone. tga.gov.au Notably, this compound did not exacerbate the heart rate increase induced by vilanterol. tga.gov.au Furthermore, in vitro studies showed that this compound did not inhibit the hERG K+ channel at clinically relevant concentrations. tga.gov.autga.gov.au

In rats, single inhaled doses of this compound at 215 and 2260 mcg/kg produced increases in respiratory rate (18% to 45%) and decreases in tidal volume (3% to 17%). fda.govfda.gov These changes are potentially related to the pharmacologically mediated bronchodilation. tga.gov.au

System Animal Model Findings
Central Nervous SystemRatModerately dilated pupils at inhaled doses of 322 and 1994 mcg/kg, with no other CNS changes. fda.govfda.gov
Cardiovascular SystemDogTransient increase in heart rate at an inhaled dose of 10 µg/kg. fda.govfda.gov Small increase in blood pressure when co-administered intravenously with vilanterol. tga.gov.au
Respiratory SystemRatIncreased respiratory rate and decreased tidal volume at inhaled doses of 215 and 2260 mcg/kg. fda.govfda.gov

Cardiovascular System Evaluations

Secondary Receptor and Off-Target Binding Profiling in Preclinical Assays

To assess the selectivity of this compound, it was screened against a panel of other receptors, ion channels, and transporters. fda.govfda.govtga.gov.au At a concentration of 1 µM, this compound showed some affinity for a few non-muscarinic targets. fda.govfda.gov The kappa opioid receptor was identified as the highest affinity secondary target, with a Ki of 69 nM. fda.govfda.govtga.gov.au Other targets with measurable affinity included the sigma (non-selective) receptor (Ki = 220 nM), the L-type calcium channel (verapamil site) (Ki = 330 nM), the sodium channel (site 2) (Ki = 170 nM), and the dopamine (B1211576) transporter (Ki = 780 nM). fda.govfda.gov However, the affinity for these off-targets was significantly lower than for the muscarinic receptors. For instance, the affinity for the kappa opioid receptor was over 1000 times less potent than its affinity for the primary M3 receptor target. tga.gov.autga.gov.au Given that the Ki value for the kappa opioid receptor is more than 425 times higher than the maximum plasma concentration observed in patients at the maximum recommended dose, these off-target interactions are not considered clinically relevant. tga.gov.autga.gov.au

Off-Target Ki (nM)
Kappa Opioid Receptor69 fda.govfda.govtga.gov.au
Sigma (non-selective) Receptor220 fda.govfda.gov
Ca2+ Channel (L, verapamil (B1683045) site)330 fda.govfda.gov
Na+ Channel (site 2)170 fda.govfda.gov
Dopamine Transporter780 fda.govfda.gov

Evaluation of Kappa Opioid Receptor Interaction

In preclinical secondary pharmacology assessments, this compound's interaction with various receptors was evaluated to determine its specificity. fda.govfda.gov As part of a broad panel screening using radioligand binding assays, this compound was tested for its affinity towards the kappa opioid receptor. fda.govfda.gov The kappa opioid receptor, a G-protein-coupled receptor, is known to be involved in modulating pain, mood, and other physiological processes. nih.govfrontiersin.org The screening revealed that this compound has a measurable affinity for the kappa opioid receptor, with a reported inhibitory constant (Ki) of 69 nM. fda.govfda.gov This interaction was identified as one of several off-target interactions outside of its primary muscarinic receptor targets. fda.govfda.gov

Table 1: this compound Affinity for Kappa Opioid Receptor

Receptor Ki (nM)
Kappa Opioid Receptor 69

Data from radioligand binding screen. fda.govfda.gov

Assessment of Other Ion Channels and Transporters

Further preclinical screening of this compound at a concentration of 1 µM was conducted against a wide range of ion channels and transporters to characterize its secondary pharmacology profile. fda.govfda.gov The radioligand binding assays identified interactions with a few specific targets beyond its primary high-affinity binding to muscarinic receptors. fda.govfda.gov

The most significant non-muscarinic interactions included binding to the site 2 of the sodium (Na+) channel and the L-type calcium (Ca2+) channel (verapamil site). fda.govfda.gov The affinity for these ion channels was moderate, with Ki values of 170 nM for the Na+ channel and 330 nM for the Ca2+ channel. fda.govfda.gov

In addition to ion channels, this compound's interaction with transporters was assessed. It was found to be a substrate for the P-glycoprotein (P-gp) transporter. nih.govdrugbank.com The screening also revealed affinity for the dopamine transporter, with a Ki value of 780 nM, and the non-selective sigma receptor, with a Ki of 220 nM. fda.govfda.gov

Table 2: this compound Interaction with Other Ion Channels and Transporters

Target Ki (nM)
Na+ channel [site 2] 170
Sigma (non-selective) receptor 220
Ca2+ channel [L, verapamil site] 330
Dopamine transporter 780

Data from radioligand binding screen. fda.govfda.gov

Synthesis and Manufacturing

Another described synthetic pathway involves the reaction of ethyl isonipecotate with 1-bromo-2-chloroethane (B52838) to form an intermediate, ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. justia.com However, this step has been associated with low yields due to the formation of a dimer by-product. justia.com Subsequent steps involve cyclization to form the 1-azabicyclo[2.2.2]octane ring system and reaction with phenyllithium (B1222949) to introduce the diphenylmethanol (B121723) group. google.com Challenges in synthesis have included the use of unstable and toxic reagents like phenyllithium and the formation of by-products that require chromatographic separation. justia.comgoogle.com To address these challenges, alternative methods have been developed to avoid the use of such reagents and to shorten the reaction pathway, thereby improving efficiency and safety for industrial-scale manufacturing. google.com

Preclinical Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion in Animal Models

Studies in mice, rats, and dogs have been instrumental in characterizing the ADME properties of umeclidinium. fda.gov Following inhalation, this compound is rapidly absorbed in these animal models, with peak plasma concentrations generally observed at the first sampling time point, which ranges from 0.17 to 1 hour post-dose. tga.gov.au Oral bioavailability is low in animal models, suggesting that absorption primarily occurs through the lungs. portico.orgeuropa.eu

The binding of this compound to plasma proteins has been evaluated across several animal species and has been found to be moderate and independent of concentration. fda.govfda.gov

Table 1: Plasma Protein Binding of this compound in Animal Species

Animal Species Plasma Protein Binding (%)
Mouse 74.7 - 88.8 fda.govfda.gov
Rat 74.7 - 88.8 fda.govfda.gov
Rabbit 74.7 - 88.8 fda.govfda.gov
Dog 74.7 - 88.8 fda.govfda.gov

Tissue distribution studies using radiolabeled this compound in rats have shown that the compound is rapidly and widely distributed into tissues following intravenous administration. tga.gov.au The highest concentrations of radioactivity were found in the liver and kidney. tga.gov.au Notably, penetration of the blood-brain barrier was poor. tga.gov.au There was also some evidence of association with melanin-containing tissues. tga.gov.au

The elimination of this compound has been investigated in rats and dogs. Following intravenous administration, the primary route of excretion of radiolabeled this compound is through the feces in mice, rats, and dogs, indicating significant biliary excretion. tga.gov.au Biliary excretion has been directly demonstrated in rats and dogs. tga.gov.au The half-life of this compound following intravenous administration differs between species.

Table 2: Elimination Half-Life of this compound in Preclinical Species

Animal Species Route of Administration Half-Life (hours)
Rat Intravenous 1.42 fda.govfda.gov
Dog Intravenous 11.6 fda.govfda.gov

Tissue Distribution Studies in Animals

In Vitro Metabolic Pathways and Enzyme Identification

In vitro studies using hepatocytes and liver microsomes from various species, including humans, have been crucial in identifying the metabolic pathways and enzymes involved in the biotransformation of this compound. fda.govfda.gov

The primary metabolic routes for this compound are oxidation, specifically hydroxylation and O-dealkylation, followed by conjugation, such as glucuronidation. drugbank.comtga.gov.augskpro.com These processes result in a variety of metabolites that generally have reduced pharmacological activity or for which the activity has not been established. drugbank.comtga.gov.augskpro.com The systemic exposure to these metabolites is low. drugbank.comtga.gov.augskpro.com

In vitro studies with human liver microsomes have identified cytochrome P450 2D6 (CYP2D6) as the primary enzyme responsible for the metabolism of this compound. fda.govdrugbank.comtga.gov.augskpro.com While CYP2D6 plays the major role, there is also some contribution from CYP3A4. fda.govfda.gov In vitro data has suggested that up to 99% of this compound could potentially be metabolized by CYP2D6. nih.gov However, a study in healthy volunteers who were poor CYP2D6 metabolizers showed no clinically significant difference in systemic exposure to this compound, suggesting that other pathways can compensate in the absence of CYP2D6 activity. tga.gov.aueuropa.eu

This compound has been identified as a substrate for the P-glycoprotein (P-gp) transporter in in vitro studies. fda.govfda.govdrugbank.comtga.gov.augskpro.com The interaction with this efflux transporter can influence the absorption and distribution of the compound. Studies in healthy volunteers have shown that co-administration with verapamil (B1683045), a moderate P-gp inhibitor, resulted in an approximately 1.4-fold increase in the area under the curve (AUC) for this compound, with no effect on the maximum concentration (Cmax). tga.gov.aurxlist.comtga.gov.au This suggests that P-gp plays a role in the disposition of this compound.

Characterization of Oxidative and Conjugative Metabolic Routes

In preclinical in vitro studies using human-derived materials, the metabolism of this compound has been shown to proceed through two primary sequential routes: oxidation and conjugation. tga.gov.audrugbank.comgskstatic.comnih.govgskpro.comeuropa.eueuropa.eueuropa.eu

The initial phase of metabolism involves oxidative pathways, principally hydroxylation and O-dealkylation. tga.gov.audrugbank.comgskstatic.comfda.gov Investigations utilizing human liver microsomes and hepatocytes have identified Cytochrome P450 2D6 (CYP2D6) as the principal enzyme responsible for mediating these oxidative reactions. tga.gov.audrugbank.comgskstatic.comgskpro.comeuropa.eueuropa.eueuropa.eufda.gov A minor contribution from the CYP3A4 enzyme has also been noted. fda.gov

Following oxidation, the resulting metabolites undergo phase II conjugation reactions. tga.gov.audrugbank.comgskstatic.comnih.govgskpro.comeuropa.eueuropa.eueuropa.eu Glucuronidation is a specifically identified pathway in this subsequent metabolic step. tga.gov.audrugbank.comnih.govgskpro.comeuropa.eueuropa.eueuropa.eu Studies with hepatocytes from various preclinical species, including rats and dogs, confirmed that the primary metabolic pathways observed in humans are also present in these animal models. fda.gov Further investigation into hepatocyte metabolism also identified conjugation with glutathione (B108866) as another metabolic route. fda.gov

Table 1: Summary of this compound Metabolic Pathways

Metabolic Phase Pathway Primary Enzyme/Process Description
Phase I: Oxidation Hydroxylation CYP2D6 (primary), CYP3A4 (minor) Addition of a hydroxyl group to the molecule.
O-dealkylation CYP2D6 (primary) Removal of an alkyl group from an oxygen atom.
Phase II: Conjugation Glucuronidation UDP-glucuronosyltransferases (UGTs) Attachment of a glucuronic acid moiety to oxidative metabolites.

Preclinical Metabolite Characterization

Following administration, this compound is converted into a range of metabolites. tga.gov.augskstatic.com Characterization studies have identified several of these metabolic products. In a clinical evaluation report, specific metabolites were noted following intravenous administration: an O-dealkylated metabolite designated as GSK339067 (M14) and a hydroxylated metabolite known as GSK1761002 (M33). tga.gov.au An additional di-hydroxy metabolite was also detected but not fully characterized. tga.gov.au

Pharmacological Activity Assessment of Metabolites

The pharmacological activity of the metabolites of this compound has been evaluated as part of its preclinical assessment. The consistent finding across multiple reports is that the resulting metabolites possess either reduced pharmacological activity compared to the parent compound, this compound, or their pharmacological activity has not been definitively established. tga.gov.audrugbank.comgskstatic.comnih.govgskpro.comeuropa.eueuropa.eueuropa.eueuropa.eu This suggests that the therapeutic effects are predominantly attributable to the parent drug.

Systemic Exposure to Metabolites in Preclinical Models

A key finding from preclinical and clinical pharmacokinetic studies is that the systemic exposure to the metabolites of this compound is low. tga.gov.audrugbank.comgskstatic.comnih.govgskpro.comeuropa.eueuropa.eueuropa.eueuropa.eu Following intravenous administration of radiolabelled this compound, the identified metabolites, including GSK339067 (M14) and GSK1761002 (M33), were found to constitute less than 20% of the total radioactivity present in circulation, indicating limited systemic presence. tga.gov.au

Table 2: Summary of Preclinical Metabolite Characteristics

Metabolite ID Metabolic Origin Pharmacological Activity Systemic Exposure
GSK339067 (M14) O-dealkylation Reduced or not established Low (<20% of total radioactivity)
GSK1761002 (M33) Hydroxylation Reduced or not established Low (<20% of total radioactivity)

Chemical Synthesis and Structure Activity Relationships

Synthetic Pathways and Key Intermediates

The synthesis of umeclidinium bromide involves several key steps, often starting from commercially available materials like ethyl isonipecotate (also known as 4-carbethoxypiperidine). lookchem.comgoogle.com One common synthetic route involves the initial construction of the characteristic quinuclidine (B89598) ring system, followed by the addition of the diphenylmethanol (B121723) group and final quaternization of the nitrogen atom.

A widely reported pathway can be summarized in the following steps:

Alkylation of Ethyl Isonipecotate : Ethyl isonipecotate is reacted with 1-bromo-2-chloroethane (B52838). This reaction, often carried out in the presence of a base like potassium carbonate in acetone, yields the key intermediate, ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. lookchem.comgoogle.comgoogle.com However, this step can produce a significant dimer by-product, which necessitates chromatographic purification and can result in low yields. google.comepo.org

Cyclization to form the Quinuclidine Core : The intermediate from the previous step undergoes an intramolecular cyclization reaction to form the bicyclic quinuclidine structure. This is typically achieved by treating it with a strong base, such as lithium diisopropylamide (LDA), in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures. lookchem.comgoogle.com This transannular substitution reaction results in the formation of ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate. lookchem.comgoogle.com

Addition of Phenyl Groups : The ester group of the quinuclidine carboxylate is converted to a tertiary alcohol. This is commonly done through a Grignard reaction or by using an organolithium reagent. Reacting ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate with an excess of phenyllithium (B1222949) or phenylmagnesium bromide in a suitable solvent yields 1-azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol (also referred to as α,α-diphenyl-1-azabicyclo[2.2.2]octane-4-methanol). lookchem.comgoogle.compatsnap.com

Quaternization : The final step is the N-alkylation of the quinuclidine nitrogen to form the quaternary ammonium (B1175870) salt. The tertiary amine, 1-azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol, is reacted with ((2-bromoethoxy)methyl)benzene to yield this compound bromide. google.com

Table 1: Key Intermediates in this compound Synthesis

Intermediate Name Chemical Structure Role in Synthesis
Ethyl Isonipecotate C₈H₁₅NO₂ Starting material for building the core structure. lookchem.comgoogle.com
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate C₁₀H₁₈ClNO₂ Precursor to the quinuclidine ring system. lookchem.comgoogle.comepo.org
Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate C₁₀H₁₇NO₂ The core quinuclidine ester, ready for functionalization. lookchem.comgoogle.com
1-azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol C₂₀H₂₃NO The tertiary alcohol intermediate before the final quaternization step. google.compatsnap.com
((2-Bromoethoxy)methyl)benzene C₉H₁₁BrO The alkylating agent used to form the final quaternary ammonium salt. google.com

Advancements in Synthetic Methodologies for this compound

Challenges in the initial synthetic routes, such as low yields and the use of hazardous reagents, have spurred the development of improved methodologies. epo.orggoogle.com

Structure-Activity Relationship Studies of Muscarinic Antagonists

This compound belongs to the quinuclidine class of muscarinic antagonists. tga.gov.au The structure-activity relationship (SAR) for this class of compounds is well-studied, aiming to optimize potency, duration of action, and receptor subtype selectivity. This compound itself is a long-acting muscarinic antagonist (LAMA) that demonstrates its bronchodilatory effects by competitively inhibiting the binding of acetylcholine (B1216132) to muscarinic receptors on airway smooth muscle. tga.gov.aunih.gov While it has a similar affinity for all five muscarinic receptor subtypes (M1-M5), its therapeutic effect in the lungs is primarily mediated through the blockade of M3 receptors. nih.govdrugs.com A key feature of this compound is its slow reversibility at the human M3 muscarinic receptor, which contributes to its long duration of action. tga.gov.aunih.gov

Computational docking studies using homology models of the M3 receptor have been instrumental in explaining the observed SAR for the 4-hydroxyl(diphenyl)methyl substituted quinuclidine series. nih.gov These studies help visualize how different parts of the molecule interact with the receptor's binding pocket.

The development of this compound (identified as compound 14o in key discovery studies) involved systematic modifications to a lead compound to enhance its pharmacological profile. nih.govresearchgate.net The SAR studies focused on three main parts of the molecule: the quinuclidine core, the substituent at the 4-position, and the side chain attached to the quinuclidine nitrogen.

Quinuclidine Core and 4-Position Substituent : The rigid, bicyclic quinuclidine scaffold serves as a key anchor. The 4-hydroxyl(diphenyl)methyl group was identified as a critical component for high potency. The two phenyl rings and the hydroxyl group are thought to engage in specific interactions within the M3 receptor binding site. nih.gov

Nitrogen Side Chain : The nature of the substituent on the quinuclidine nitrogen is crucial for modulating both potency and duration of action. SAR studies explored various alkyl and arylalkyl side chains. The presence of an ether linkage in the side chain, as seen in the 2-(benzyloxy)ethyl group of this compound, was found to be highly favorable. This specific side chain contributes significantly to the compound's high affinity and slow dissociation from the M3 receptor, leading to a long duration of bronchoprotection in preclinical models. nih.gov

The selectivity of muscarinic antagonists can be influenced by subtle differences in the amino acid composition of the receptor subtypes' binding pockets. pnas.org For example, structure-based design has exploited a single amino acid difference between the M2 and M3 receptors to develop highly selective M3 antagonists. pnas.org While this compound is considered non-selective in its binding affinity across M1-M5 receptors, its kinetic profile, particularly the slow offset from the M3 receptor, is a defining characteristic of its clinical efficacy. tga.gov.aunih.govnih.gov

Table 2: Structure-Activity Relationship (SAR) Summary for this compound and Related Antagonists

Molecular Feature Modification/Observation Impact on Receptor Binding/Activity
Core Structure Quinuclidine (1-azabicyclo[2.2.2]octane) Provides a rigid scaffold for optimal orientation of functional groups. nih.gov
4-Position Group Hydroxyl(diphenyl)methyl group Crucial for high-potency antagonism at the M3 receptor. nih.gov
Nitrogen Substituent 2-(Benzyloxy)ethyl side chain Confers high affinity and contributes to the slow dissociation rate from the M3 receptor, resulting in a long duration of action. tga.gov.aunih.gov
Receptor Selectivity Similar affinity for M1-M5 subtypes The therapeutic effect is achieved through M3 receptor blockade in the airways; its long duration is due to slow kinetics at this subtype rather than high binding selectivity. tga.gov.aunih.govnih.gov

Analytical Methodologies for Umeclidinium Research

Chromatographic Techniques for Quantification in Biological Matrices

Chromatographic methods are the cornerstone of umeclidinium analysis in biological matrices, providing the necessary separation from endogenous components and other co-administered drugs. These techniques are essential for obtaining reliable data in both preclinical and clinical research. The choice of method often depends on the specific requirements of the study, such as the required limit of quantification and the complexity of the sample matrix. csic.esmdpi.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful and widely used technique for the quantification of this compound in biological samples like plasma. vulcanchem.comwindows.net This method offers high selectivity and sensitivity, which is critical when measuring the low concentrations of this compound typically found in systemic circulation following inhalation.

One validated method involves protein precipitation followed by HPLC-MS/MS analysis. For instance, in a study analyzing [14C]this compound in human plasma, this approach achieved a lower limit of quantification (LOQ) of 0.348 pg/mL and a higher limit of quantification (HLQ) of 94.2 pg/mL from a 1,000 μL plasma sample. nih.gov The use of a stable isotope-labeled internal standard, such as this compound Bromide-d5, can further enhance the robustness and accuracy of the LC-MS/MS assay. vulcanchem.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is another common and reliable method for the simultaneous quantification of this compound and other compounds, such as vilanterol (B1248922), in pharmaceutical dosage forms and biological fluids. ijpir.comhumanjournals.comzenodo.orgrjptonline.orgiajps.com These methods are valued for their simplicity, precision, and cost-effectiveness in a quality control setting. ijpir.comzenodo.orgiajps.com

Several RP-HPLC methods have been developed and validated according to International Conference on Harmonisation (ICH) guidelines. ijpir.comhumanjournals.comzenodo.org These methods typically utilize a C18 column and an isocratic mobile phase, achieving good resolution and sharp peaks. ijpir.comhumanjournals.comzenodo.org For example, one method uses a Phenomenex Gemini C18 column with a mobile phase of Methanol and TEA Buffer (65:35% v/v) and UV detection at 265 nm. humanjournals.com Another employs an Agilent Zorbax XDB C18 column with a mobile phase of Potassium dihydrogen phosphate (B84403) and Methanol (40:60 v/v) and UV detection at 235nm. zenodo.org A rapid RP-HPLC method for simultaneous estimation in human plasma used a Kromasil C18 column with a mobile phase of 0.01N disodium (B8443419) hydrogen phosphate (pH: 3.0) and Acetonitrile (65:35 v/v). rjptonline.org

Table 1: Comparison of RP-HPLC Methods for this compound Analysis

Parameter Method 1 humanjournals.com Method 2 zenodo.org Method 3 rjptonline.org Method 4 nih.gov
Stationary Phase Phenomenex Gemini C18 (4.6x250mm, 5µ) Agilent Zorbax XDB C18 (150mmx4.6mm, 5µ) Kromasil C18 (250 x 4.6 mm, 5m) ACE-C18-PFP (250 mm × 4.6 mm, 5 μ)
Mobile Phase Methanol: TEA Buffer (65:35% v/v) Potassium dihydrogen phosphate: Methanol (40:60 v/v) 0.01N di sodium hydrogen phosphate (pH: 3.0): Acetonitrile (65:35 v/v) 25-mM sodium perchlorate (B79767) buffer (pH 2.5): Acetonitrile (40:60% v/v)
Flow Rate 1.0 mL/min 1.0 mL/min 1.0 mL/min 1.0 mL/min
Detection Wavelength 265 nm 235 nm 215 nm 224 nm
Column Temperature 40°C 25°C 30°C 40°C
Linearity Range (this compound) 20 - 100 µg/mL 50 - 150 µg/mL 1.25 - 50 µg/mL 5 - 80 µg/mL
Retention Time (this compound) Not specified Not specified 2.471 min 5.4 min

Quantitative Analysis in In Vitro and Animal Study Samples

The analytical methods developed for this compound are extensively applied in in vitro and animal studies to understand its metabolism, distribution, and efficacy. In vitro studies using human liver microsomes have shown that this compound is primarily metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme. drugbank.commedsafe.govt.nzeuropa.eu It is also identified as a substrate for the P-glycoprotein (P-gp) transporter. drugbank.commedsafe.govt.nz

In animal studies, such as those conducted in rats and dogs, chromatographic methods are used to analyze plasma, urine, and feces to determine the pharmacokinetic profile and routes of elimination. tga.gov.aufda.govtga.gov.au For instance, after intravenous administration in dogs, a significant portion of the administered dose is excreted in both urine and feces, indicating biliary secretion. europa.eu These studies have been crucial in establishing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. fda.gov For example, absorption after inhalation was rapid in mice, rats, and dogs, with peak plasma concentrations observed shortly after dosing. tga.gov.autga.gov.au

Radiolabeled Compound Analysis in Preclinical Pharmacokinetic Studies

Preclinical pharmacokinetic studies frequently utilize radiolabeled this compound, typically with Carbon-14 ([14C]), to trace the disposition of the drug and its metabolites. nih.gov Following administration of [14C]this compound, analysis of total radioactivity in plasma, urine, and feces provides a complete picture of the drug's absorption, distribution, metabolism, and excretion. drugbank.comeuropa.eu

In one study, after intravenous dosing of radiolabeled this compound, approximately 58% of the radiolabel was recovered in feces and 22% in urine, indicating that biliary excretion is a significant route of elimination. drugbank.comeuropa.eu Following oral administration, the majority of the radiolabel (92%) was found in the feces, with less than 1% in the urine, suggesting very low oral absorption. drugbank.comeuropa.eu The use of accelerator mass spectrometry (AMS) allows for the quantification of very low concentrations of [14C]this compound in plasma samples. nih.gov This ultrasensitive technique, combined with HPLC, enables the differentiation between the parent compound and its metabolites, providing detailed pharmacokinetic data. nih.gov

Comparative Pharmacological Studies with Other Bronchodilators

Comparison with Other Long-Acting Muscarinic Antagonists (LAMAs)

As a member of the LAMA class, umeclidinium's pharmacological characteristics are often benchmarked against other established LAMAs like tiotropium (B1237716), aclidinium (B1254267), and glycopyrronium (B1196793).

This compound, a quinuclidine (B89598) derivative, is a potent and long-acting inhaled muscarinic antagonist. researchgate.net While both this compound and tiotropium are effective LAMAs used in the management of chronic obstructive pulmonary disease (COPD), they exhibit distinct pharmacological properties. droracle.ai

In vitro studies have demonstrated that this compound has a high affinity for all five human muscarinic receptor subtypes (M1-M5). nih.gov A key distinction lies in their dissociation kinetics from muscarinic receptors. This compound shows kinetic selectivity for M3 receptors over M2 receptors, with a slower dissociation from M3. ersnet.org However, its dissociation from both M2 and M3 receptors is approximately three to four times faster than that of tiotropium. researchgate.net Specifically, the half-life of this compound at the M3 receptor is approximately 82.2 minutes, compared to 272.8 minutes for tiotropium. ersnet.org Similarly, at the M2 receptor, the half-life is 9.4 minutes for this compound and 39.2 minutes for tiotropium. ersnet.org

Functionally, in isolated human bronchial strips, this compound demonstrates potent, competitive, and slowly reversible antagonism against carbachol (B1668302). nih.govdovepress.com The time to 50% restoration of contraction at a 10 nM concentration is about 381 minutes for this compound, which is comparable to the 413 minutes observed for tiotropium bromide. nih.govdovepress.com In preclinical animal models, intratracheal administration of this compound resulted in a long duration of action, comparable to tiotropium, with a 2.5 μg dose providing 50% bronchoprotection for over 24 hours. nih.govnih.gov

Some studies have suggested that this compound may have a faster onset of action than tiotropium, which could offer advantages in symptom control. researchgate.net Clinical trials have shown that this compound can achieve a statistically significant improvement in lung function, as measured by trough Forced Expiratory Volume in 1 second (FEV1), compared to tiotropium. droracle.aigsk.com

Table 1: Comparative Dissociation Half-Life of this compound and Tiotropium at M2 and M3 Receptors

CompoundM2 Receptor Half-Life (minutes)M3 Receptor Half-Life (minutes)
This compound9.4 ersnet.org82.2 ersnet.org
Tiotropium39.2 ersnet.org272.8 ersnet.org

When compared with other LAMAs such as aclidinium and glycopyrronium, this compound demonstrates a distinct pharmacological profile. While all three are effective bronchodilators, differences in receptor binding affinity and kinetics contribute to their varying functional activity.

In terms of receptor binding, glycopyrrolate (B1671915) is unique in that it shows a higher relative affinity for M3 over M2 receptors, whereas its absolute binding affinity for these receptors is lower than that of aclidinium and tiotropium. researchgate.net In vitro studies have shown that aclidinium dissociates from M2 and M3 receptors more rapidly than tiotropium, but more slowly than glycopyrronium. ersnet.org An ex vivo study in rat lungs indicated that receptor binding for both glycopyrrolate and tiotropium lasted for 24 hours. dovepress.com

Functionally, in isolated human airways, glycopyrronium has been shown to have a more rapid onset of action compared to both aclidinium and tiotropium. dovepress.com In contrast, a study comparing aclidinium to tiotropium found that aclidinium induced faster bronchodilation. nih.gov

Network meta-analyses of clinical trials in patients with moderate-to-severe COPD have provided comparative efficacy data. One analysis found no statistically significant differences in trough FEV1 at 12 and 24 weeks between aclidinium, tiotropium, and glycopyrronium. nih.gov Another network meta-analysis that included this compound found that at week 24, glycopyrrolate treatment resulted in the greatest improvement in trough FEV1 over placebo. dovepress.com This analysis also noted that while all the compared LAMAs showed improvements in patient-reported outcomes, only aclidinium and this compound reached the minimal clinically important difference for both the St. George's Respiratory Questionnaire (SGRQ) and Transition Dyspnea Index (TDI) scores compared with placebo. dovepress.com

Direct head-to-head clinical trials have also been conducted. One study found that once-daily this compound was non-inferior to once-daily glycopyrronium in improving trough FEV1 at day 85, with similar patient-reported outcomes and safety profiles. researchgate.net

Table 2: Comparative Efficacy of LAMAs in Clinical Trials

ComparisonOutcome MeasureResultCitation
Aclidinium vs. Tiotropium vs. GlycopyrroniumTrough FEV1 at 12 & 24 weeksNo significant difference nih.gov
Glycopyrrolate vs. PlaceboTrough FEV1 at 24 weeksGreatest improvement among compared LAMAs dovepress.com
Aclidinium & this compound vs. PlaceboSGRQ and TDI scoresReached minimal clinically important difference dovepress.com
This compound vs. GlycopyrroniumTrough FEV1 at day 85Non-inferiority demonstrated researchgate.net

Pharmacological Distinctions from Tiotropium

Pharmacological Interactions with Long-Acting Beta2-Adrenergic Agonists (LABAs)

The combination of LAMAs and LABAs is a cornerstone of therapy for obstructive lung diseases, as they can produce additive or synergistic effects, leading to enhanced bronchodilation.

The combination of this compound with the LABA vilanterol (B1248922) has been evaluated in preclinical models to understand their combined pharmacological effects. The rationale for combining these two agents is to achieve dual bronchodilation through different mechanisms of action: this compound by blocking muscarinic receptors and vilanterol by stimulating beta2-adrenergic receptors, both leading to airway smooth muscle relaxation. springermedizin.de

Preclinical studies are essential for determining the optimal ratio of the two compounds to maximize potential synergistic effects. mdpi.com These investigations often utilize animal models and isolated tissue preparations to characterize the nature of the interaction between this compound and vilanterol. The findings from these preclinical models help to inform the development of fixed-dose combinations for clinical use. dovepress.com

Studies using isolated human airway preparations have been conducted to directly assess the interaction between this compound and vilanterol. In one such study, both this compound and vilanterol individually caused a concentration-dependent relaxation of isolated human bronchi. nih.gov this compound was found to be significantly more potent than vilanterol in this preparation. nih.gov

When combined at a concentration ratio mimicking the marketed fixed-dose combination (55:22), this compound and vilanterol produced complete relaxation of the airways. nih.gov However, using the Bliss Independence and Unified Theory models to analyze the interaction, no synergistic effect was detected at this specific ratio. nih.gov The study suggested that at this ratio, this compound might be "over-dosed" relative to vilanterol, which could mask any potential synergy. nih.gov

Interestingly, when this compound and vilanterol were combined at low, isoeffective concentrations, a strong synergistic interaction was observed, leading to a submaximal but significantly enhanced relaxant effect compared to the individual components. nih.gov This highlights the importance of the concentration ratio in achieving synergy. The co-deposition of both drugs in the airways is considered important for increasing the likelihood of their synergistic effects at the receptor level. mdpi.com These findings suggest that while the combination is effective, further investigation into different dose ratios could potentially optimize the synergistic bronchodilation. nih.gov

Future Directions in Umeclidinium Research

Exploration of Novel Molecular Targets beyond Muscarinic Receptors

While umeclidinium's efficacy is rooted in its high affinity for muscarinic receptors, future research is anticipated to investigate molecular pathways beyond this primary target. nih.govfrontiersin.org This exploration is driven by the complex pathophysiology of diseases like COPD, which involves numerous inflammatory and remodeling processes not fully addressed by bronchodilation alone. nih.govopenaccessjournals.com Research may focus on identifying whether this compound possesses subtle, off-target effects or how its structure can be used as a scaffold to design new molecules that interact with other disease-relevant targets. frontiersin.org

Potential areas of investigation include:

Inflammatory Mediator Pathways: The chronic inflammation in COPD is driven by a complex network of cytokines and chemokines. openaccessjournals.comersnet.org Future studies could explore if this compound or its derivatives could modulate these pathways. Targets of interest in COPD research include the NLRP3 inflammasome, which drives inflammation, and various interleukins (e.g., IL-1, IL-6, IL-17) and their receptors. ersnet.orgmdpi.com Chemokine receptors, such as CXCR2 and CXCR3, which are involved in recruiting inflammatory cells to the lungs, also represent promising targets. openaccessjournals.com

Intracellular Signaling Crosstalk: Research has shown that interactions can occur between the signaling pathways of different drug classes. For instance, in human airway smooth muscle cells, this compound was found to enhance the vilanterol-induced expression of Regulator of G-protein Signaling 2 (RGS2) mRNA. nih.gov Further investigation into such intracellular crosstalk could reveal new synergistic mechanisms and guide the development of more effective combination therapies. nih.gov

Multi-Target Ligands: There is growing interest in developing single molecules that can act on multiple targets (MABAs), combining muscarinic antagonism and β2-agonism in one compound. mdpi.com The chemical structure of this compound could serve as a foundation for designing such dual-action molecules, potentially offering improved therapeutic profiles.

Table 1: Potential Novel Molecular Targets in Respiratory Disease Research

Target Class Specific Example(s) Role in Pathophysiology Relevance to Future Research
Chemokine Receptors CXCR2, CXCR3 Mediate inflammatory cell recruitment (e.g., neutrophils, T-cells) to the lungs. openaccessjournals.com Antagonists are in development to reduce lung inflammation in COPD. openaccessjournals.com
Inflammasomes NLRP3 A protein complex that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18. mdpi.com Inhibitors are being investigated to reduce lung inflammation. mdpi.com
Phosphodiesterases PDE4 An enzyme that degrades cAMP in inflammatory cells; its inhibition has anti-inflammatory effects. mdpi.comnih.gov A well-established non-bronchodilator target in COPD. nih.gov
Kinases p38 MAPK, PI3K Involved in intracellular signaling pathways that drive inflammation and corticosteroid resistance. openaccessjournals.com Inhibitors are being explored as broad-spectrum anti-inflammatory treatments. openaccessjournals.com

| Ion Channels | Epithelial Sodium Channel (ENaC) | Regulates airway surface liquid volume; its inhibition could improve mucociliary clearance. mdpi.com | A potential target to address mucus accumulation. mdpi.com |

Development of Advanced Preclinical Disease Models

The translation of findings from preclinical research to clinical success is often hampered by the limitations of traditional animal models, which may not fully replicate the complexity of human respiratory diseases. nih.govnih.govtandfonline.com To better evaluate the efficacy and mechanisms of this compound and its future derivatives, research is increasingly focused on developing and utilizing more sophisticated and human-relevant preclinical models. nih.gov

These advanced models include:

Genetically Modified Animal Models: Mice can be genetically engineered to replicate specific aspects of human disease, such as the models for emphysema involving matrix metalloproteinase-12 (MMP-12) deficiency or transforming growth factor-beta (TGF-β) dysregulation. nih.gov These models allow for the investigation of drug effects on specific molecular pathways.

Models of Comorbidity: COPD is often associated with systemic comorbidities like cardiovascular disease and skeletal muscle dysfunction. nih.gov Advanced animal models are being developed that exhibit these extrapulmonary manifestations, allowing for the study of systemic drug effects. nih.gov

Human-centric In Vitro Systems: There is a significant shift towards models that use human cells to better predict responses in patients. nih.govtandfonline.com

Lung Organoids: These are three-dimensional cell cultures derived from human pluripotent stem cells or patient tissue that self-organize to mimic the structure and cellular complexity of the lung. researchgate.netgenesispub.org They provide a powerful platform for studying disease mechanisms and drug responses in a patient-specific context. researchgate.net

Lung-on-a-Chip Models: These microfluidic devices recreate the functional microenvironment of the human lung, including the alveolar-capillary interface and mechanical forces like breathing. nih.govresearchgate.net They allow for the investigation of lung inflammation, fibrosis, and drug responses with high physiological relevance. researchgate.net Such platforms can be used to create "diseased lung" models to test new therapeutic strategies more accurately. tandfonline.com

The use of these advanced models will enable a more nuanced understanding of how this compound and its derivatives function in a system that more closely mirrors human lung pathophysiology, potentially accelerating the discovery of new therapeutic applications. tandfonline.com

Application of Structure-Based Drug Design Principles for Derivative Development

Structure-Based Drug Design (SBDD) is a computational and rational approach to drug discovery that utilizes the three-dimensional (3D) structure of a biological target to design and optimize drug candidates. gardp.orgdrugdiscoverynews.comlongdom.org This methodology is a key future direction for research involving this compound, focusing on the development of new derivatives with improved pharmacological profiles.

The SBDD process as it could be applied to this compound involves several key steps:

Target Structure Determination: The process begins with the high-resolution 3D structure of the target, primarily the M3 muscarinic receptor. This structure can be determined using experimental techniques like X-ray crystallography or cryo-electron microscopy. drugdiscoverynews.comresearchgate.net

Binding Site Analysis: With the 3D structure, researchers can precisely map the binding site, or "pocket," where this compound interacts with the receptor. gardp.org Understanding the specific amino acid interactions is crucial for designing new molecules.

In Silico Design and Screening: Using computational tools, new molecules can be designed de novo or large virtual libraries of compounds can be screened (a process called molecular docking) to predict how well they might fit into the target's binding site. gardp.orglongdom.org This allows for the rational modification of the this compound chemical scaffold.

Iterative Optimization: The most promising virtual hits are then synthesized and tested experimentally. drugdiscoverynews.com The results of these tests (e.g., binding affinity, selectivity) provide feedback for further rounds of computational design, creating an iterative cycle that refines the molecules' properties. gardp.org

Through SBDD, future research can aim to develop this compound derivatives with specific enhancements, such as:

Increased Selectivity: Designing molecules that have a higher affinity for the M3 receptor over other muscarinic subtypes (e.g., M2) to potentially refine the therapeutic window. domainex.co.uk

Optimized Pharmacokinetics: Modifying the structure to fine-tune absorption, distribution, metabolism, and excretion (ADME) properties. domainex.co.uk

Novel Dual-Target Activity: Intentionally designing derivatives that not only block the muscarinic receptor but also interact with a second, distinct target involved in the disease process, based on insights from novel target exploration.

By leveraging the power of SBDD, researchers can move beyond incremental improvements and rationally engineer the next generation of therapeutics based on the this compound structure.

Q & A

What experimental design considerations are critical for evaluating the pharmacokinetic-pharmacodynamic (PK-PD) relationship of umeclidinium in preclinical models?

Category : Basic Research
Answer : Preclinical PK-PD studies require rigorous control of variables such as dose-response calibration, species-specific metabolism, and biomarker selection (e.g., bronchial smooth muscle relaxation metrics). Use randomized, blinded designs to minimize bias, and employ longitudinal sampling to capture time-dependent drug effects. Analytical methods like LC-MS/MS ensure precise quantification of plasma and tissue concentrations . For reproducibility, document all protocols in line with ARRIVE guidelines, including animal strain, dosing intervals, and environmental conditions .

How can researchers resolve contradictory data on this compound’s efficacy in COPD subpopulations (e.g., smokers vs. non-smokers)?

Category : Advanced Research
Answer : Contradictions often arise from heterogeneous patient stratification or confounding variables (e.g., comorbidities, concomitant therapies). Apply multivariate regression to isolate this compound’s effect, adjusting for covariates like smoking history, FEV1 baseline, and inflammatory biomarkers (e.g., IL-6, CRP). Meta-analyses of pooled clinical trial data (e.g., GOLD studies ) can identify trends, while in vitro models (e.g., bronchial epithelial cells from smokers) may clarify mechanistic differences . Transparent reporting of statistical power and confidence intervals is critical .

What methodologies are recommended for assessing this compound’s interaction with β2-agonists in combination therapies?

Category : Basic Research
Answer : Synergy studies should use isobolographic analysis or Bliss independence models to quantify additive vs. synergistic bronchodilation. Employ isolated human airway smooth muscle preparations or precision-cut lung slices to measure functional responses (e.g., cAMP levels, calcium flux). Cross-reference with clinical trial data (e.g., IMPACT trial) to validate translational relevance. Detailed protocols must include drug concentration ratios, exposure times, and criteria for defining interaction thresholds .

How should researchers address variability in this compound’s long-term safety profiles across clinical trials?

Category : Advanced Research
Answer : Variability may stem from trial duration, dropout rates, or adverse event (AE) reporting standards. Conduct time-to-event analyses (e.g., Kaplan-Meier curves) for AEs like dry mouth or cardiovascular events. Apply propensity score matching to balance cohorts in post-hoc analyses. Pharmacovigilance databases (e.g., FAERS) can supplement trial data to detect rare AEs. Always report limitations in retrospective data, such as underreporting or confounding by indication .

What are best practices for validating this compound’s anti-inflammatory effects in murine COPD models?

Category : Basic Research
Answer : Use cigarette smoke-exposed or elastase-induced emphysema models with endpoints like alveolar destruction (histopathology) and cytokine profiling (ELISA/MSD multiplex). Include positive controls (e.g., dexamethasone) and negative controls (vehicle-treated cohorts). Ensure blinding during tissue analysis and use automated image quantification tools to reduce observer bias. Replicate findings across multiple model systems to confirm robustness .

How can computational modeling improve the design of this compound’s inhalation delivery systems?

Category : Advanced Research
Answer : Computational fluid dynamics (CFD) models optimize particle deposition in the lung by simulating airflow patterns and device parameters (e.g., inhaler resistance, particle size distribution). Pair in silico data with in vitro cascade impactor tests to validate predictions. Sensitivity analyses should identify critical variables (e.g., breathing patterns in COPD patients). Open-source tools like OpenFOAM enhance reproducibility .

What statistical approaches are optimal for analyzing this compound’s real-world effectiveness in diverse ethnic populations?

Category : Advanced Research
Answer : Use mixed-effects models to account for clustered data (e.g., regional healthcare practices) and adjust for genetic polymorphisms (e.g., ADRB2 genotypes). Propensity score stratification can mitigate selection bias in observational studies. Collaborate with biobanks to integrate genomic data with electronic health records, ensuring ethical compliance .

How should researchers structure a literature review to identify gaps in this compound’s mechanistic studies?

Category : Basic Research
Answer : Systematically search databases (e.g., PubMed, Embase) using MeSH terms like "this compound AND muscarinic receptors AND COPD." Use PRISMA frameworks to screen and categorize studies. Highlight gaps such as limited data on extra-pulmonary muscarinic effects (e.g., cardiac M2 receptors) or sex-specific pharmacokinetics. Cite primary sources exclusively to avoid secondary interpretation errors .

What protocols ensure reproducibility in synthesizing and characterizing this compound analogs for structure-activity relationship (SAR) studies?

Category : Advanced Research
Answer : Document synthetic routes (e.g., quinuclidine scaffold modifications) with reaction yields, purification methods (HPLC), and spectroscopic validation (NMR, HRMS). Use standardized assays (e.g., radioligand binding for M3 receptor affinity) to compare analogs. Share raw spectral data and crystallographic files (if available) in supplementary materials .

How can researchers ethically address conflicting findings between industry-sponsored and independent studies on this compound?

Category : Advanced Research
Answer : Disclose funding sources and potential conflicts of interest upfront. Use tools like ROBINS-I to assess bias risk in non-randomized studies. Reanalyze raw data (if accessible) or conduct independent trials with public funding. Engage in peer forums (e.g., preprint servers) to foster transparent debate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Umeclidinium
Reactant of Route 2
Reactant of Route 2
Umeclidinium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.